Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester
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Overview
Description
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a thiocyanate group (−S−C≡N) attached to a phenyl ring, which is further substituted with a trichloroacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester typically involves the reaction of 4-aminophenyl thiocyanate with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminophenyl thiocyanate+Trichloroacetyl chloride→Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The trichloroacetyl group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester involves its interaction with molecular targets through the thiocyanate and trichloroacetyl groups. The thiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, while the trichloroacetyl group can undergo hydrolysis to release trichloroacetic acid, which may further interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
4-Aminophenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
Trichloroacetyl chloride: Contains the trichloroacetyl group but lacks the thiocyanate group.
Uniqueness
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is unique due to the presence of both the thiocyanate and trichloroacetyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90483-69-5 |
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Molecular Formula |
C9H5Cl3N2OS |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
[4-[(2,2,2-trichloroacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl3N2OS/c10-9(11,12)8(15)14-6-1-3-7(4-2-6)16-5-13/h1-4H,(H,14,15) |
InChI Key |
KXLDJGDOFZOXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC#N |
Origin of Product |
United States |
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